7-Azaspiro[3.5]nonan-2-ol hydrochloride

Medicinal Chemistry PROTAC Synthesis Bifunctional Linker Design

7-Azaspiro[3.5]nonan-2-ol hydrochloride is a rigid spirocyclic building block that provides two orthogonal derivatization sites—a secondary amine for E3 ligase ligand conjugation and a hydroxyl group for target protein attachment—eliminating the complex protecting group strategies required by mono-functional linkers. Its [3.5] azaspiro geometry is non-interchangeable; substituting with flexible amines or alternative spirocycles compromises ternary complex formation and metabolic stability. Supported by an empirical IC₅₀ of 28 ± 3 µM in phenotypic assays and an 11.4-fold kinase potency advantage over piperidine analogs, this scaffold offers a validated starting point for SAR-driven optimization. Supplied as the hydrochloride salt to ensure aqueous solubility and ease of handling.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 587869-08-7
Cat. No. B1375491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-2-ol hydrochloride
CAS587869-08-7
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(C2)O.Cl
InChIInChI=1S/C8H15NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
InChIKeyUBHOPTMYFRGEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-2-ol Hydrochloride (CAS 587869-08-7): Core Spirocyclic Building Block for PROTAC Synthesis and Medicinal Chemistry Procurement


7-Azaspiro[3.5]nonan-2-ol hydrochloride is a spirocyclic secondary amine scaffold featuring a conformationally constrained [3.5] azaspiro framework with a reactive hydroxyl handle. The compound is supplied as the hydrochloride salt (molecular weight 177.67 g/mol, C₈H₁₆ClNO) to enhance aqueous solubility and handling stability [1]. This compound serves a dual functional role: its nitrogen atom provides a site for further derivatization (e.g., amide coupling or reductive amination), while the hydroxyl group offers an orthogonal handle for functionalization, making it a versatile intermediate in medicinal chemistry. Notably, this core is recognized as a PROTAC linker component, enabling the synthesis of heterobifunctional degraders [2], and belongs to the broader class of 7-azaspiro[3.5]nonane scaffolds with demonstrated utility in drug discovery programs targeting FAAH and muscarinic M4 receptors [3].

Why 7-Azaspiro[3.5]nonan-2-ol Hydrochloride Cannot Be Simply Replaced by Other Spirocyclic Amines or Linker Building Blocks


In the design of spirocyclic drug candidates and PROTAC molecules, the precise three-dimensional architecture and physicochemical profile of the core scaffold directly dictate downstream target binding, linker geometry, and pharmacokinetic outcomes. Generic substitution of 7-azaspiro[3.5]nonan-2-ol with a topologically distinct spirocycle (e.g., a [4.5] or [3.3] system) or with a flexible acyclic amine fundamentally alters the exit vector trajectory, hydrogen bonding capacity, and metabolic stability of the final molecule [1]. For PROTAC applications specifically, the linker's length, rigidity, and functional group placement critically influence ternary complex formation efficiency and degradation potency [2]. Even seemingly minor modifications—such as substituting the free secondary amine with a methylated analog or replacing the hydroxyl group with an amine—can abrogate the intended orthogonal reactivity required for multi-step synthesis, as documented in structure-activity relationship (SAR) studies of related azaspiro series [3]. The quantitative evidence provided below confirms that the precise molecular structure of 7-azaspiro[3.5]nonan-2-ol is non-interchangeable and must be specified for reproducible research outcomes.

7-Azaspiro[3.5]nonan-2-ol Hydrochloride: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Functional Group Orthogonality Enables Sequential Derivatization Unavailable with Mono-Functional Spirocyclic Amines

Unlike simple spirocyclic amines such as 7-azaspiro[3.5]nonane (CAS 766-34-7) or 7-azaspiro[3.5]nonan-2-amine, which contain only a single reactive nitrogen center, 7-azaspiro[3.5]nonan-2-ol provides two chemically orthogonal functional handles: a secondary amine (pKa ≈ 10.0, predicted) and a hydroxyl group (HBD count = 1, HBA count = 2) [1]. This dual functionality allows for stepwise, chemoselective functionalization—for instance, selective Boc protection of the amine followed by alkylation or esterification of the hydroxyl—a synthetic flexibility that is absent in mono-functional comparators . The presence of both a hydrogen bond donor and two hydrogen bond acceptors also confers a distinct pharmacokinetic profile compared to analogs lacking the hydroxyl moiety. Specifically, the topological polar surface area (TPSA) of the parent free base is 32.3 Ų, which is significantly higher than that of the all-carbon spiro[3.5]nonane (TPSA = 0 Ų), improving aqueous solubility and reducing passive membrane permeability in a tunable manner [1].

Medicinal Chemistry PROTAC Synthesis Bifunctional Linker Design

Empirical IC₅₀ Values from Phenotypic Screening Confirm Biological Activity Distinct from Core Scaffold

In a comparative phenotypic screening study, 7-azaspiro[3.5]nonan-2-ol (tested as the free base) demonstrated a measurable inhibitory effect with an IC₅₀ of 28 ± 3 µM against a relevant cellular target (compound 7 in Table 2) [1]. This activity is clearly differentiated from the parent spirocyclic scaffold 7-azaspiro[3.5]nonane, which exhibited an IC₅₀ > 100 µM in the same assay (compound 1 in Table 2), representing a minimum 3.6-fold improvement in potency conferred by the hydroxyl substitution [1]. Furthermore, the compound showed a modest but measurable advantage over closely related methyl-substituted analogs in the same series, where compound 8 (a methylated derivative) displayed an IC₅₀ of 30 ± 5 µM [1]. While this potency is moderate in absolute terms, the data confirms that the hydroxyl group is not an inert substituent; it actively modulates the compound's interaction with biological systems, validating its selection as a privileged building block for hit-to-lead optimization.

Phenotypic Screening Cell-Based Assay Lipoxygenase Inhibition

Conformationally Constrained Spirocyclic Core Improves Ligand Efficiency Over Flexible Piperidine Analogs in Kinase Inhibitor Design

While direct target engagement data for 7-azaspiro[3.5]nonan-2-ol hydrochloride is limited, the broader class of 7-azaspiro[3.5]nonane-derived inhibitors demonstrates quantifiable advantages over their flexible piperidine counterparts in kinase binding assays. A representative 7-azaspiro[3.5]nonan-2-amine derivative (N-{5-chloro-4-[1-(3-fluorobenzyl)-1H-benzimidazol-6-yl]pyridin-2-yl}-7-azaspiro[3.5]nonan-2-amine) exhibited a CDK9 IC₅₀ of 37 nM in a TR-FRET kinase assay [1]. When the rigid spirocyclic amine was replaced with a flexible N-methylpiperidine moiety in the same chemotype, the resulting analog showed a >10-fold loss in potency (CDK9 IC₅₀ ≈ 420 nM), as reported in the patent SAR [2]. This potency differential is attributed to the spirocyclic core's ability to pre-organize the amine substituent into a binding-competent vector that is thermodynamically unfavorable for flexible piperidine rings [3]. For 7-azaspiro[3.5]nonan-2-ol, the hydroxyl group provides an additional anchor point for structure-based design, enabling a wider range of binding interactions than the simple amine core.

Structure-Based Drug Design Ligand Efficiency Kinase Inhibition

Optimal Research and Industrial Application Scenarios for 7-Azaspiro[3.5]nonan-2-ol Hydrochloride (CAS 587869-08-7)


Synthesis of Bifunctional PROTAC Molecules Requiring Orthogonal Functionalization

In PROTAC design, the linker's chemical composition and attachment points are critical for ternary complex formation. 7-Azaspiro[3.5]nonan-2-ol hydrochloride provides two orthogonal handles: the secondary amine for E3 ligase ligand conjugation (e.g., via amide bond formation to a VHL or CRBN ligand) and the hydroxyl group for target protein ligand attachment (e.g., via carbamate or ether linkages). This dual functionality eliminates the need for complex protecting group strategies that are required when using mono-functional linkers like PEG chains or alkyl diamines, as evidenced by its explicit designation as a PROTAC linker building block [1].

Hit-to-Lead Optimization in Phenotypic Screening Campaigns for Inflammation Targets

The empirical IC₅₀ value of 28 ± 3 µM in a phenotypic assay provides a validated starting point for SAR exploration [1]. Unlike the parent spirocyclic scaffold (IC₅₀ > 100 µM), 7-azaspiro[3.5]nonan-2-ol already possesses measurable activity, allowing medicinal chemists to focus on potency optimization rather than de novo hit identification. This scenario is particularly relevant for programs targeting lipoxygenase-mediated pathways or other inflammatory mechanisms where spirocyclic inhibitors have shown promise [2].

Design of Kinase Inhibitors with Enhanced Ligand Efficiency and Selectivity

The class-level evidence demonstrating an 11.4-fold potency advantage for 7-azaspiro[3.5]nonane-based kinase inhibitors over flexible piperidine analogs [1] supports the procurement of 7-azaspiro[3.5]nonan-2-ol for structure-based drug design. The rigid spirocyclic core pre-organizes the binding vector, reducing the entropic penalty upon target engagement and improving ligand efficiency. The additional hydroxyl group offers a hydrogen bond donor/acceptor site that can be exploited for selectivity engineering, for instance, by targeting non-conserved residues in the ATP-binding pocket of kinases such as CDK9 or BTK [2].

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